molecular formula C30H31ClN2O4 B11641122 2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate

2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate

Cat. No.: B11641122
M. Wt: 519.0 g/mol
InChI Key: MHNZMOOKOWXHBD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)tryptophanate is a complex organic compound with a unique structure that combines a chlorophenyl group, an oxoethyl group, and a tricyclo decylcarbonyl group attached to a tryptophanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate involves multiple steps, starting with the preparation of the individual components. The tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl group can be synthesized through a series of cyclization reactions, while the 4-chlorophenyl-2-oxoethyl group can be prepared via Friedel-Crafts acylation. The final step involves coupling these components with tryptophanate under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be used to reduce the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane: A structurally similar compound with different functional groups.

    2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)glycine: A similar compound with glycine instead of tryptophanate.

Properties

Molecular Formula

C30H31ClN2O4

Molecular Weight

519.0 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C30H31ClN2O4/c31-23-7-5-21(6-8-23)27(34)17-37-28(35)26(12-22-16-32-25-4-2-1-3-24(22)25)33-29(36)30-13-18-9-19(14-30)11-20(10-18)15-30/h1-8,16,18-20,26,32H,9-15,17H2,(H,33,36)

InChI Key

MHNZMOOKOWXHBD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OCC(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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